![molecular formula C23H22N6O3 B11266593 3-(4-methoxyphenyl)-5,7-dimethyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11266593.png)
3-(4-methoxyphenyl)-5,7-dimethyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s full name might be a mouthful, but its significance lies in its hybrid structure. It combines two pharmaceutically active moieties: the triazole ring and the thiadiazine ring. Let’s break it down:
Triazolothiadiazine: This core structure results from fusing a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric variants exist
Preparation Methods
Synthetic Routes::
- Multicomponent Synthesis : Researchers have explored one-pot multicomponent syntheses to access derivatives of this scaffold . These methods involve combining multiple reactants in a single step.
- Thiourea Formation : Starting from appropriate precursors, thioureas are formed. These then undergo S-alkylation with 1,3-propane sultone, leading to the desired 1,2,4-triazoles .
Industrial Production:: While industrial-scale production methods aren’t widely documented, the synthetic routes mentioned above can serve as starting points for process development.
Chemical Reactions Analysis
Reactivity::
- Oxidation and Reduction : The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
- Substitution : Substituents on the aromatic rings can participate in substitution reactions.
- Common Reagents and Conditions : Specific reagents and conditions vary based on the desired modifications. For example, oxidative conditions might involve peracids, while reduction could use metal hydrides.
- Functionalized Derivatives : Depending on the reaction type, various functional groups can be introduced, leading to diverse derivatives.
Scientific Research Applications
Pharmacological Activities:: This compound exhibits a plethora of pharmacological effects:
- Anticancer : Some derivatives show promising anticancer activity.
- Antimicrobial : Active against microbial pathogens.
- Analgesic and Anti-inflammatory : Potential pain-relieving and anti-inflammatory properties.
- Antioxidant : Protects against oxidative stress.
- Enzyme Inhibitors : Includes carbonic anhydrase inhibitors, cholinesterase inhibitors, and more.
- Antiviral : Active against viruses.
- Antitubercular : Shows efficacy against tuberculosis.
Mechanism of Action
The precise mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness::
- The triazolothiadiazine scaffold offers a balance of hydrogen bond acceptor and donor properties, making it versatile for interactions with diverse receptors.
- Its bioactive profile positions it well for drug design and development.
Similar Compounds:: While this compound stands out, similar structures include other triazolothiadiazines and related heterocyclic scaffolds .
Properties
Molecular Formula |
C23H22N6O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C23H22N6O3/c1-14-7-5-6-8-16(14)13-28-18-20(26(2)23(31)27(3)21(18)30)29-19(24-25-22(28)29)15-9-11-17(32-4)12-10-15/h5-12H,13H2,1-4H3 |
InChI Key |
TXMBNFIVDPZCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine](/img/structure/B11266511.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266517.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11266521.png)
![N-(2,5-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11266522.png)

![3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11266526.png)
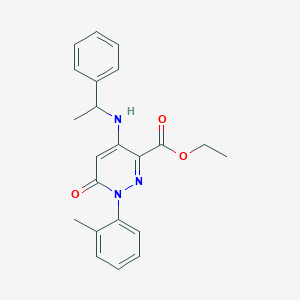
![N-(4-Ethylphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B11266541.png)
![N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11266551.png)
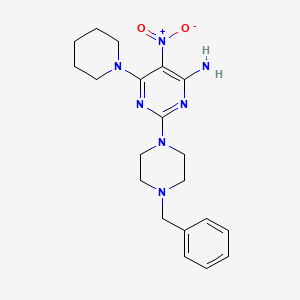
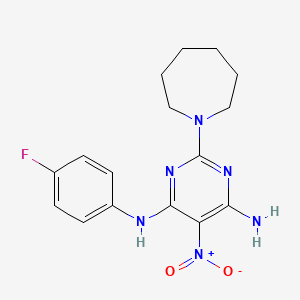
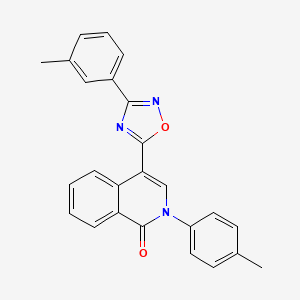
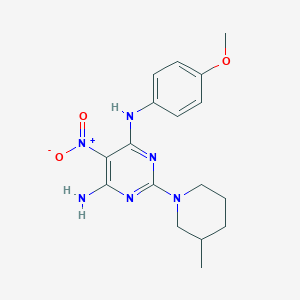
![N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11266585.png)
